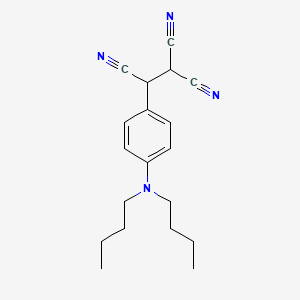
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- is a chemical compound characterized by the presence of three carbonitrile groups attached to a central ethane unit, which also contains a phenyl group substituted with a dibutylamino group . This compound is a member of the tricarbonitrile family and is used in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- typically involves the reaction of 4-(dibutylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- involves its interaction with molecular targets through its functional groups. The carbonitrile groups can participate in nucleophilic addition reactions, while the dibutylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,2-Ethanetricarbonitrile, 2-(4-(dimethylamino)phenyl)-: Similar structure but with dimethylamino group instead of dibutylamino group.
1,1,2-Ethanetricarbonitrile, 2-(4-(diethylamino)phenyl)-: Similar structure but with diethylamino group instead of dibutylamino group.
Uniqueness
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
64346-52-7 |
|---|---|
Molecular Formula |
C19H24N4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[4-(dibutylamino)phenyl]ethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H24N4/c1-3-5-11-23(12-6-4-2)18-9-7-16(8-10-18)19(15-22)17(13-20)14-21/h7-10,17,19H,3-6,11-12H2,1-2H3 |
InChI Key |
AIFYEZSBVMGGAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
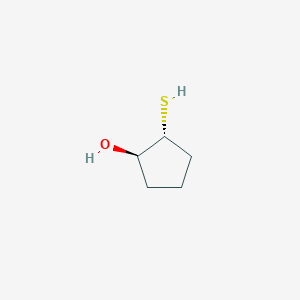
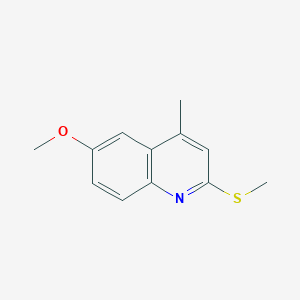
![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)

![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
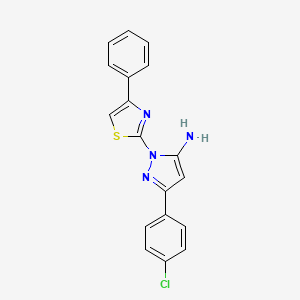
![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)
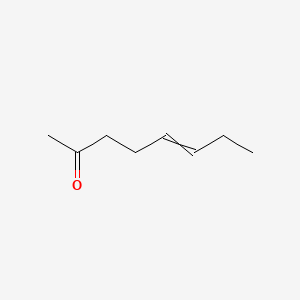
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)


![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
